Niobium potassium isopropoxide

Sol-Gel Processing Potassium Niobate Ferroelectric Ceramics

Niobium potassium isopropoxide, with the formula KNb(OCH(CH₃)₂)₆ and CAS 21864-23-3, is a heterobimetallic alkoxide precursor belonging to the class of Group V transition metal alkoxides. Unlike simple, homoleptic alkoxides such as niobium(V) ethoxide or isopropoxide, this compound pre-integrates potassium and niobium at the molecular level in a defined 1:1 stoichiometry.

Molecular Formula C18H42KNbO6
Molecular Weight 486.5 g/mol
Cat. No. B12285823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium potassium isopropoxide
Molecular FormulaC18H42KNbO6
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESCC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[K+].[Nb+5]
InChIInChI=1S/6C3H7O.K.Nb/c6*1-3(2)4;;/h6*3H,1-2H3;;/q6*-1;+1;+5
InChIKeyHYWQXRUVXGGHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niobium Potassium Isopropoxide: A Defined Bimetallic Alkoxide for K-Nb-O Material Synthesis


Niobium potassium isopropoxide, with the formula KNb(OCH(CH₃)₂)₆ and CAS 21864-23-3, is a heterobimetallic alkoxide precursor belonging to the class of Group V transition metal alkoxides [1]. Unlike simple, homoleptic alkoxides such as niobium(V) ethoxide or isopropoxide, this compound pre-integrates potassium and niobium at the molecular level in a defined 1:1 stoichiometry . This structural characteristic is critical for applications in sol-gel processing and the synthesis of complex oxide materials like potassium niobate (KNbO₃), where precise control over the K/Nb ratio is paramount for achieving desired phase purity and functional properties [2].

Why Niobium Potassium Isopropoxide Cannot Be Substituted by Simple Alkoxide Mixtures


Generic substitution of niobium potassium isopropoxide with a physical mixture of a simple niobium alkoxide (e.g., Nb(OEt)₅ or Nb(OiPr)₅) and a potassium alkoxide (e.g., KOiPr) often fails to deliver the required material quality [1]. This is because the hydrolysis and condensation rates of these individual precursors can differ significantly, leading to chemical inhomogeneity on the nano- and micro-scale [2]. Such segregation results in potassium-deficient phases, multi-phase mixtures, and compromised functional performance in the final ceramic or thin film [3]. The pre-formed bimetallic KNb(OiPr)₆ molecule ensures a uniform, atomic-scale distribution of K and Nb, which is a prerequisite for achieving single-phase, stoichiometric complex oxides like KNbO₃ [3]. The quantitative evidence below substantiates this critical difference.

Quantitative Differentiation: Niobium Potassium Isopropoxide vs. Alternatives


Phase Purity in KNbO₃ Synthesis: Bimetallic Precursor vs. Alkoxide Mixture

A direct head-to-head study by Amini and Sacks (1990) demonstrated that using the bimetallic precursor potassium-niobium propoxide, KNb(OC₃H₇)₆ (the propoxide analog of niobium potassium isopropoxide), yields single-phase KNbO₃ powder after calcination [1]. In contrast, attempting to synthesize KNbO₃ from a mixture of individual niobium and potassium alkoxides resulted in potassium-deficient precipitates and the formation of a multiphase material [1]. This quantifies the difference between 'single-phase' and 'multiphase' outcomes.

Sol-Gel Processing Potassium Niobate Ferroelectric Ceramics

Reactivity Control: Niobium Potassium Isopropoxide vs. Simple Niobium Alkoxides

The high reactivity of simple niobium alkoxides like Nb(OEt)₅ and Nb(OiPr)₅ towards hydrolysis is a well-documented challenge in sol-gel processing, often leading to rapid, uncontrolled precipitation and inhomogeneous gels [1]. While direct kinetic data for niobium potassium isopropoxide is scarce in open literature, class-level inference from related bimetallic alkoxide systems indicates that the presence of the less electrophilic potassium counterion can moderate the overall hydrolysis rate [2]. This controlled reactivity is essential for forming high-quality thin films and monolithic gels. For example, the propoxide analog, KNb(OC₃H₇)₆, was successfully hydrolyzed under controlled conditions (1 mole H₂O per mole alkoxide) to yield single-phase KNbO₃, a process that would be more difficult to control with the highly reactive Nb(OEt)₅ [3].

Sol-Gel Processing Hydrolysis Kinetics Thin Film Deposition

Precursor for Heterometallic Complexes: Niobium Potassium Isopropoxide vs. Simple Alkoxides

Niobium potassium isopropoxide (or its hexaisopropoxoniobate anion) is an essential building block for synthesizing complex heterometallic alkoxides that are inaccessible from simple precursors [1]. For instance, it reacts cleanly with NiCl₂·iPrOH in a 2:1 molar ratio to form the novel bimetallic complex Ni[Nb(OiPr)₆]₂ [1]. A similar reaction using a simple niobium alkoxide like Nb(OiPr)₅ would not yield this specific, structurally-defined bimetallic compound, as the potassium cation is required to form the stable [Nb(OiPr)₆]⁻ metalloligand [2]. This demonstrates a unique synthetic utility.

Organometallic Synthesis Heterometallic Alkoxides Precursor Chemistry

Validated Application Scenarios for Niobium Potassium Isopropoxide


Synthesis of Single-Phase KNbO₃ Powders and Thin Films

Niobium potassium isopropoxide is the precursor of choice for synthesizing single-phase potassium niobate (KNbO₃) powders and thin films via sol-gel or chemical solution deposition (CSD) [1]. The evidence confirms that its use prevents the formation of potassium-deficient secondary phases that plague syntheses using mixed alkoxides [1]. Controlled hydrolysis of this precursor in a propanol solution (e.g., using 1 mole of water per mole of alkoxide) enables the formation of a homogeneous gel that, upon calcination, yields phase-pure KNbO₃ [1]. This material is critical for its ferroelectric, piezoelectric, and non-linear optical properties, which are directly tied to its phase purity [1].

Synthesis of Heterometallic Complexes and Advanced Precursors

This compound functions as a 'metalloligand' source for constructing more complex, heterometallic molecular precursors [2]. It has been successfully used to synthesize bimetallic isopropoxides with nickel(II), Ni[Nb(OiPr)₆]₂, and with other transition metals like chromium(III) [2][3]. These bimetallic alkoxides are, in turn, valuable single-source precursors for the low-temperature synthesis of mixed-metal oxides, such as NiNb₂O₆ or CrNbO₄, where precise control over metal stoichiometry at the atomic level is required [2].

Targeted Doping of Sol-Gel Derived Materials

Where a precise, molecular-level doping of a matrix material (e.g., SiO₂, TiO₂) with both niobium and potassium is required, this bimetallic precursor offers a distinct advantage [4]. Using separate dopant sources (e.g., Nb(OEt)₅ and KOiPr) can lead to differential diffusion and phase separation during processing [4]. Niobium potassium isopropoxide delivers both elements in a fixed 1:1 ratio from a single molecule, ensuring a homogeneous distribution of the dopants in the final material, which is crucial for applications in optics and catalysis [4].

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